
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to a cyclohexa-1,3,5-triene ring, which is further substituted with a carboxylic acid group. The compound is notable for its isotopic labeling with carbon-13 at positions 1, 3, 4, 5, and 6, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent such as trifluoromethyl iodide is reacted with a suitable precursor under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, often utilizing catalysts to enhance the efficiency and yield of the reaction. The isotopic labeling with carbon-13 is achieved through the use of carbon-13 enriched precursors, which are incorporated into the final product during the synthesis .
化学反応の分析
Types of Reactions
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while substitution reactions can lead to a variety of substituted cyclohexa-1,3,5-triene derivatives .
科学的研究の応用
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a model compound in studies involving trifluoromethylation and isotopic labeling.
Biology: Employed in NMR spectroscopy to study biological molecules and their interactions.
Medicine: Investigated for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties make the compound useful in various biochemical and pharmacological studies .
類似化合物との比較
Similar Compounds
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: Another trifluoromethylated compound with different structural features.
4-(Trifluoromethyl)cyclohexanecarboxylic acid: A similar compound with a cyclohexane ring instead of a cyclohexa-1,3,5-triene ring.
Uniqueness
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of the trifluoromethyl group also imparts distinct chemical and physical properties that differentiate it from other similar compounds .
特性
分子式 |
C8H5F3O2 |
|---|---|
分子量 |
196.08 g/mol |
IUPAC名 |
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i1+1,3+1,4+1,5+1,6+1,7+1 |
InChIキー |
SWKPKONEIZGROQ-FJYIEFNNSA-N |
異性体SMILES |
C1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(F)(F)F)[13C](=O)O |
正規SMILES |
C1=CC(=CC=C1C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde](/img/structure/B13716381.png)
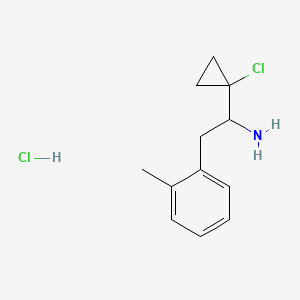
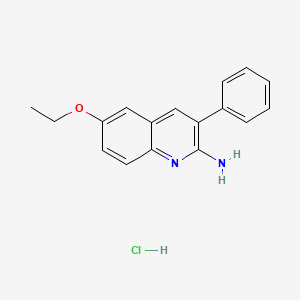
![7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
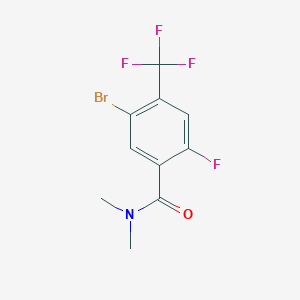
![5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716422.png)
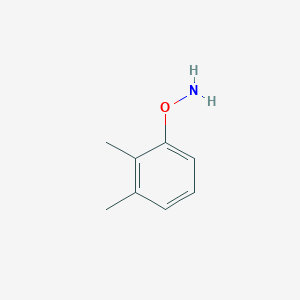
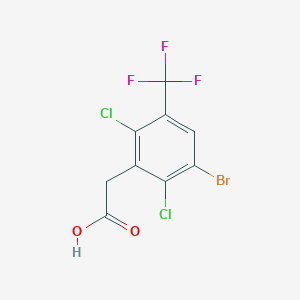
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)
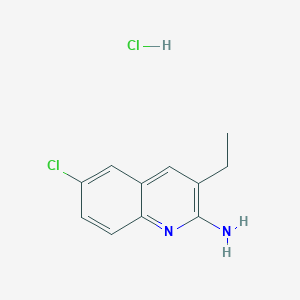

![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)
